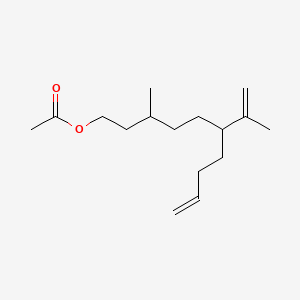
Rescalure
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rescalure is a useful research compound. Its molecular formula is C16H28O2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Rescalure is chemically characterized as a mixture of stereoisomers (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate. Its low toxicity profile and mode of action involve the disruption of mating behavior in pests by mimicking natural pheromones. This mechanism primarily targets the olfactory receptors of male insects, confusing them and preventing successful mating .
Chemistry
This compound serves as a model compound in studies involving pheromones and semiochemicals. Its structure allows researchers to explore chemical reactions such as oxidation, reduction, and substitution, providing insights into pheromone synthesis and modification.
Biology
In biological research, this compound is investigated for its role in insect behavior. Studies have demonstrated its effectiveness in disrupting mating patterns of pests like the California red scale (Aonidiella aurantii), leading to potential applications in pest management strategies .
Medicine
This compound is being explored for its potential use in developing environmentally friendly insecticides. Its low toxicity to non-target organisms makes it an attractive candidate for sustainable agricultural practices .
Agriculture
In the agricultural sector, this compound is utilized for pest control, particularly in citrus farming. The product CheckMate CRS, which contains this compound, is designed for mating disruption of the California red scale, significantly reducing pest populations without harming beneficial insects .
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₂ |
| Flash Point | 13°C |
| Auto-Ignition Temperature | 250°C |
| Solubility in Water | 0.2 mg/L |
| Log Kow | 5.3 |
| Density | Not specified |
Table 2: Efficacy of this compound in Pest Control
| Study Reference | Target Pest | Efficacy (%) |
|---|---|---|
| Aonidiella aurantii | 90% reduction in population | |
| Various orchard pests | Up to 85% reduction |
Case Study 1: Efficacy of CheckMate CRS
A field study evaluated the effectiveness of CheckMate CRS containing this compound against Aonidiella aurantii in citrus orchards. The results showed a significant decrease in pest populations over three growing seasons, demonstrating the potential for this compound-based products to serve as effective pest management tools while minimizing chemical use .
Case Study 2: Behavioral Impact on Insect Mating
Research conducted on the behavioral effects of this compound revealed that male California red scale insects exposed to this synthetic pheromone exhibited confusion during mating attempts, leading to decreased reproductive success. This study highlights the potential for this compound to disrupt pest life cycles effectively .
特性
CAS番号 |
64309-03-1 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC名 |
(3-methyl-6-prop-1-en-2-yldec-9-enyl) acetate |
InChI |
InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3 |
InChIキー |
UJJKWQRTTYLTQL-UHFFFAOYSA-N |
SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
正規SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















